

Application Notes and Protocols for Studying β-Lactamase Kinetics Using Ledaborbactam

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ledaborbactam (formerly VNRX-5236) is a novel, orally bioavailable, broad-spectrum β -lactamase inhibitor (BLI) belonging to the cyclic boronate class.[1][2][3][4][5] It is being developed to restore the efficacy of β -lactam antibiotics against multidrug-resistant Gramnegative bacteria that produce serine β -lactamases.[1][2][3][4][5] These enzymes, categorized into Ambler classes A, C, and D, are a primary mechanism of resistance to many life-saving β -lactam antibiotics.[4] **Ledaborbactam**'s mechanism of action involves the formation of a reversible covalent bond with the active site serine residue of these enzymes, thereby inactivating them and protecting the partner antibiotic from hydrolysis.[1][6]

These application notes provide a comprehensive guide for researchers utilizing **ledaborbactam** as a tool to study the kinetics of β -lactamase enzymes. The protocols outlined below detail the necessary steps for determining key kinetic parameters, including the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the second-order rate constant for inactivation (k_2/K_i).

Mechanism of Action

Ledaborbactam's inhibitory activity follows a two-step model. Initially, a noncovalent complex is formed between the enzyme and the inhibitor. This is followed by the formation of a



reversible covalent bond between the boron atom of **ledaborbactam** and the hydroxyl group of the active site serine residue of the β -lactamase.[1]

Fig. 1: Two-step reversible covalent inhibition of β -lactamase by **ledaborbactam**.

Quantitative Data

The inhibitory potency of **ledaborbactam** has been characterized against a range of purified serine β -lactamases. The following tables summarize the reported IC50, Ki, and k_2/K_i values.

Table 1: IC50 Values of **Ledaborbactam** Against Purified Serine β-Lactamases[1][7]

Ambler Class	β-Lactamase	IC50 (μM)
A	CTX-M-15	0.02
A	KPC-2	0.08
С	P99AmpC	0.01
С	CMY-2	0.01
D	OXA-1	0.07
D	OXA-48	0.32

Table 2: Kinetic Parameters of **Ledaborbactam** Against Purified Serine β-Lactamases[1][7]

Ambler Class	β-Lactamase	Κі (μМ)	k ₂ /K _i (10 ⁴ M ⁻¹ s ⁻¹)
Α	KPC-2	0.11	2.9
A	CTX-M-15	0.01	4.8
A	SHV-5	0.04	1.1
С	P99AmpC	0.01	6.0

Experimental Protocols

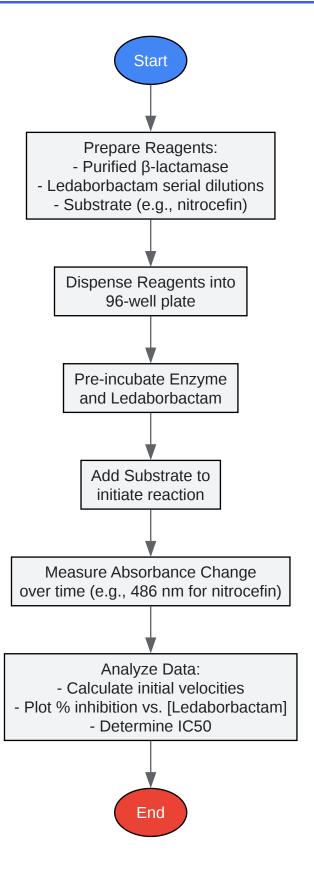


The following protocols are based on methodologies reported for the kinetic characterization of **ledaborbactam** and other boronic acid-based β -lactamase inhibitors.

Protocol 1: Determination of IC50 Values

This protocol outlines the procedure for determining the concentration of **ledaborbactam** required to inhibit 50% of the β -lactamase activity.





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Fig. 2: Workflow for IC50 determination.



Materials:

Purified β-lactamase enzyme

Ledaborbactam

- Chromogenic substrate (e.g., nitrocefin for most enzymes, cefotaxime for CTX-M-15 and SHV-5, imipenem for KPC-2)[7]
- Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)
- 96-well microtiter plates
- Spectrophotometer capable of kinetic measurements

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of **ledaborbactam** in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in assay buffer.
 - Prepare a working solution of the purified β-lactamase in assay buffer. The final enzyme concentration should be chosen to give a linear rate of substrate hydrolysis for at least 10 minutes.
 - Prepare a stock solution of the substrate in assay buffer. The final substrate concentration should be at or near the Michaelis constant (Km) for the specific enzyme.
- Assay Setup:
 - \circ In a 96-well plate, add a fixed volume of the β -lactamase solution to each well.
 - Add an equal volume of the serially diluted **ledaborbactam** solutions to the wells. Include control wells with buffer instead of inhibitor (for 100% activity) and wells with a known potent inhibitor or no enzyme (for background control).
- Pre-incubation:

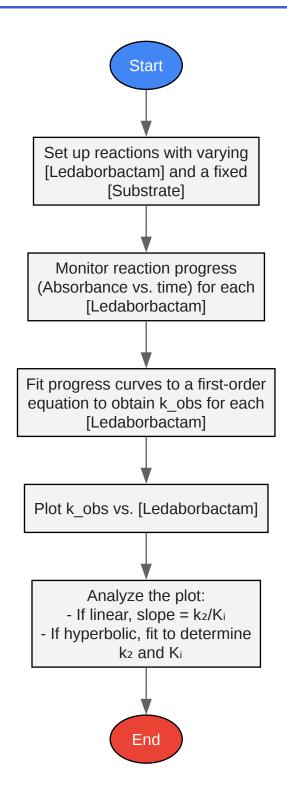


- Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
- Reaction Initiation and Measurement:
 - Initiate the reaction by adding a fixed volume of the substrate solution to all wells.
 - Immediately place the plate in a spectrophotometer and measure the change in absorbance over time at the appropriate wavelength (e.g., 486 nm for nitrocefin hydrolysis).
- Data Analysis:
 - Calculate the initial velocity (rate of substrate hydrolysis) for each inhibitor concentration from the linear portion of the reaction progress curves.
 - Determine the percentage of inhibition for each ledaborbactam concentration relative to the uninhibited control.
 - Plot the percentage of inhibition versus the logarithm of the **ledaborbactam** concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Determination of Ki and k₂/K₁

This protocol is for determining the kinetic parameters of reversible, time-dependent inhibition.





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